![molecular formula C18H17NO3S B2861770 1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797703-03-7](/img/structure/B2861770.png)
1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a 4-methylthiophene-2-carbonyl group . Thiophenes are sulfur-containing, five-membered aromatic rings, and the methylthiophene mentioned here has a methyl group (CH3) and a carbonyl group (C=O) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. The 4-methylthiophene-2-carbonyl group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is typically quite reactive and can undergo a variety of chemical reactions . The thiophene ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carbonyl group could result in the compound having a polar character . The compound’s density and refractive index would depend on its specific molecular structure .Scientific Research Applications
Sigma Ligands and Selectivity
Research has demonstrated that spiro[isobenzofuran-1(3H),4'-piperidines] and their benzofuran and benzopyran derivatives exhibit significant sigma ligand properties. These compounds are related to Lu 28-179, known for its selective sigma 2 ligand affinity. The studies highlighted the importance of the N-substituent in these compounds for their affinity and selectivity towards sigma 1 and sigma 2 binding sites. Substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system were found to mainly affect affinity for sigma 1 binding sites. The introduction of certain substituents can lead to compounds with high affinity for sigma 2 binding sites and low affinity for sigma 1 binding sites, indicating potential for selectivity in drug design (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Compounds containing the spiro[isobenzofuran-1(3H),4'-piperidine] structure have been synthesized with the aim of finding potential central nervous system (CNS) agents. Initial studies found that these compounds exhibited marked inhibition of tetrabenazine-induced ptosis, which is a common property of antidepressants. Optimal activity was associated with compounds where the nitrogen atom is basic and not hindered by large substituents. This research indicates the potential of these compounds in the development of new CNS agents (Bauer et al., 1976).
Antimycobacterial Activity
Spiro-piperidin-4-ones, including those related to the compound , have been synthesized and evaluated for their antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains, showing significant inhibitory activity. This highlights the potential application of these compounds in treating tuberculosis and related infections (Kumar et al., 2008).
Anti-Corrosion Behavior
The compound and its derivatives have also been studied for their anti-corrosion properties. In one study, a related compound demonstrated significant inhibition efficiency in acidic environments, suggesting potential applications in protecting materials against corrosion (Arrousse et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-9-15(23-10-12)16(20)19-8-4-7-18(11-19)14-6-3-2-5-13(14)17(21)22-18/h2-3,5-6,9-10H,4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCTYEPYZLCIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

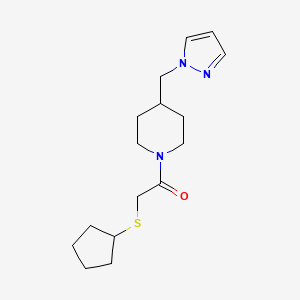
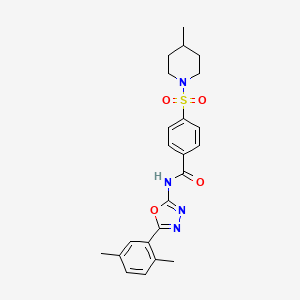
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)
![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
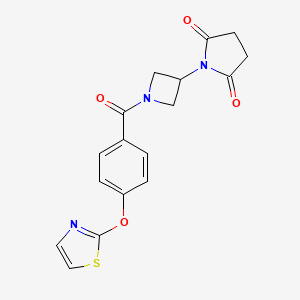
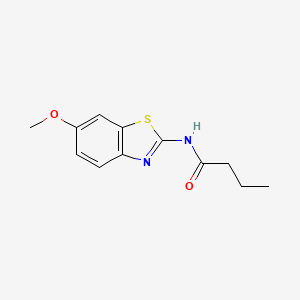
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
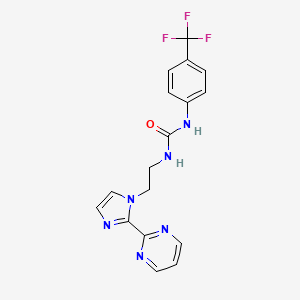
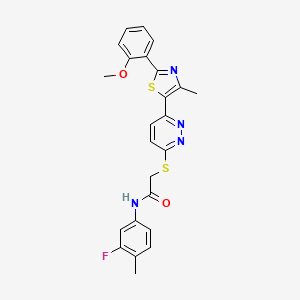
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)